molecular formula C8H7NOS B10869769 N-(Prop-2-YN-1-YL)thiophene-2-carboxamide

N-(Prop-2-YN-1-YL)thiophene-2-carboxamide

Cat. No.: B10869769
M. Wt: 165.21 g/mol
InChI Key: WKRYWYJZHRLTRY-UHFFFAOYSA-N
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Description

N-(Prop-2-YN-1-YL)thiophene-2-carboxamide (CID 24906040) is a synthetic compound featuring a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The thiophene ring is a privileged pharmacophore, ranked 4th among sulfur-containing moieties in U.S. FDA-approved small molecule drugs over the last decade, underscoring its therapeutic relevance . While research on this specific propargyl derivative is emerging, the broader class of thiophene-2-carboxamide derivatives has demonstrated a wide spectrum of promising biological activities in scientific studies. These compounds are frequently investigated for their antibacterial potential, particularly against challenging pathogenic Gram-positive and Gram-negative bacteria . Furthermore, structural analogues have shown significant antioxidant properties in ABTS assays and are explored as scaffolds for developing anticancer agents, with some derivatives exhibiting cytotoxic effects through mechanisms like caspase activation and mitochondrial depolarization in cell-based studies . The propynyl (propargyl) side chain in this molecule presents a versatile chemical handle for further synthetic modification via click chemistry, making it a valuable building block for generating compound libraries for high-throughput screening or for creating chemical probes . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

N-prop-2-ynylthiophene-2-carboxamide

InChI

InChI=1S/C8H7NOS/c1-2-5-9-8(10)7-4-3-6-11-7/h1,3-4,6H,5H2,(H,9,10)

InChI Key

WKRYWYJZHRLTRY-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC=CS1

Origin of Product

United States

Synthetic Methodologies for N Prop 2 Yn 1 Yl Thiophene 2 Carboxamide and Its Analogues

Classical Synthetic Routes

Traditional methods for synthesizing N-(prop-2-yn-1-yl)thiophene-2-carboxamide and related compounds remain fundamental in organic chemistry. These routes often involve acylation and multicomponent reactions, which are valued for their reliability and versatility.

Acylation Reactions Involving Prop-2-yn-1-amine and Thiophene-2-carbonyl Chloride

A primary and straightforward method for the synthesis of this compound is the acylation of prop-2-yn-1-amine with thiophene-2-carbonyl chloride. This reaction, a classic example of nucleophilic acyl substitution, forms the stable amide bond that characterizes the target molecule. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Thiophene-2-carbonyl chloride itself can be prepared through several methods, including the reaction of thiophene (B33073) with phosgene (B1210022) in the presence of aluminum chloride. google.com An alternative preparation involves the reaction of 2-acetylthiophene (B1664040) with thionyl chloride. google.com

Formation via Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like thiophene derivatives from three or more starting materials in a single step. tandfonline.com These reactions are advantageous due to their atom economy, time-saving nature, and the diversity of structures that can be generated. tandfonline.com While a specific MCR for the direct synthesis of this compound is not extensively detailed in the provided results, the synthesis of various thiophene derivatives through MCRs is well-established. tandfonline.comnih.gov For instance, the Gewald reaction, a well-known MCR, is used to produce substituted 2-aminothiophenes. nih.govresearchgate.net These thiophene products can then be further functionalized.

Synthesis of Halogenated and Substituted this compound Derivatives

The synthesis of halogenated and other substituted derivatives of this compound allows for the exploration of structure-activity relationships. For example, 5-chlorothiophene-2-carboxamide (B31849) derivatives have been synthesized and utilized in further reactions. mdpi.com The introduction of substituents can be achieved by using appropriately substituted starting materials, such as a halogenated thiophene-2-carbonyl chloride, or by subsequent modification of the parent molecule.

For instance, the synthesis of various substituted thiophene-2-carboxamide derivatives has been achieved through the cyclization of precursor molecules with reagents like N-(4-acetylphenyl)-2-chloroacetamide. nih.gov This highlights the adaptability of synthetic routes to incorporate a range of functional groups.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Both metal-catalyzed and photoredox-catalyzed methods have been explored for the synthesis of thiophene derivatives.

Metal-Catalyzed Transformations (e.g., Gold-Catalyzed)

Transition metals, including gold, palladium, copper, and iron, are widely used to catalyze the formation of thiophene derivatives. tandfonline.comarabjchem.orgmdpi.com Gold catalysts, in particular, are effective in activating alkyne functionalities for various transformations. mdpi.com While a direct gold-catalyzed synthesis of this compound is not explicitly described, gold-catalyzed reactions are employed in the synthesis of complex heterocyclic systems involving alkynes. mdpi.com

Iron-catalyzed reactions have also been utilized for the synthesis of N-heterocycles through cyclization reactions. arabjchem.org Copper-catalyzed reactions, such as the coupling of haloalkynes, are another avenue for synthesizing substituted thiophenes. scribd.com

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to initiate single-electron transfer processes. This methodology allows for the formation of reactive intermediates under mild conditions. While the direct application of photoredox catalysis to the synthesis of this compound is not detailed in the provided search results, its potential for forming C-C and C-N bonds makes it a plausible strategy for future synthetic explorations in this area.

Green Chemistry Considerations in the Synthesis of this compound and its Analogues

The growing emphasis on sustainable chemical manufacturing has brought the principles of green chemistry to the forefront of synthetic methodology design. For the synthesis of this compound and its analogues, a critical evaluation of traditional synthetic routes reveals significant opportunities for environmental footprint reduction.

Conventional methods for synthesizing carboxamides often rely on the activation of a carboxylic acid, such as thiophene-2-carboxylic acid, with a stoichiometric activating agent, followed by reaction with an amine, in this case, propargylamine (B41283). A common approach involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride or oxalyl chloride. nih.gov While effective, these methods suffer from poor atom economy, generating stoichiometric byproducts that are often hazardous and require disposal. nih.gov Furthermore, these reactions are typically conducted in chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents such as N,N-dimethylformamide (DMF), which are associated with significant health and environmental concerns. nih.gov

In contrast, green chemistry offers several more sustainable alternatives for the synthesis of this compound. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One promising green alternative is the use of enzymatic catalysis . Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficiency in catalyzing amidation reactions under mild conditions. northwestern.eduacs.org An enzymatic synthesis of this compound could proceed by directly coupling thiophene-2-carboxylic acid with propargylamine. This method often utilizes greener solvents, like cyclopentyl methyl ether (CPME), or can even be performed in solvent-free systems, significantly reducing solvent waste. northwestern.edu The high selectivity of enzymes minimizes byproduct formation, leading to cleaner reaction profiles and simpler purification procedures. northwestern.edu

Another green approach is the implementation of solvent-free reaction conditions . The direct heating of a mixture of the carboxylic acid and the amine, sometimes with a green catalyst like boric acid, can produce the desired amide without the need for a solvent. nih.govorganic-chemistry.org This not only eliminates solvent waste but can also lead to shorter reaction times and simplified work-up procedures. nih.gov

The table below provides a comparative overview of a conventional synthetic approach versus a potential green enzymatic synthesis for this compound, highlighting the key green chemistry metrics.

ParameterConventional Synthesis (Thionyl Chloride Method)Green Synthesis (Enzymatic Method)
Starting Materials Thiophene-2-carboxylic acid, Thionyl Chloride, PropargylamineThiophene-2-carboxylic acid, Propargylamine
Catalyst None (stoichiometric reagent)Candida antarctica lipase B (CALB)
Solvent Dichloromethane (DCM) or similar chlorinated solventCyclopentyl methyl ether (CPME) or solvent-free
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl), Stoichiometric saltsWater
Atom Economy LowHigh
Reaction Conditions Often requires heating or refluxMild (e.g., 60°C)
Waste Generation High (reagent byproducts and solvent waste)Low (minimal byproducts, recyclable solvent/catalyst)

By embracing these green chemistry principles, the synthesis of this compound and its analogues can be significantly improved from an environmental perspective, aligning with the modern imperative for sustainable chemical production.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental ¹H NMR or ¹³C NMR data for N-(Prop-2-yn-1-yl)thiophene-2-carboxamide, including chemical shifts (δ), coupling constants (J), and signal assignments, was found in the available search results. This information is crucial for the definitive structural confirmation of the molecule.

Detailed ¹H NMR data is not available.

Detailed ¹³C NMR data is not available.

Vibrational Spectroscopy

Specific FT-IR absorption bands (cm⁻¹) and their corresponding functional group assignments for this compound are not available in the searched literature.

No FT-Raman spectroscopic data for this compound was found.

Mass Spectrometry (MS) Characterization

Specific mass spectrometry data, including the molecular ion peak (m/z) and a detailed analysis of the fragmentation pattern for this compound, is not available.

X-ray Crystallography of Related Thiophene-2-carboxamide Structures

The precise three-dimensional arrangement of atoms within a crystal lattice, as determined by X-ray crystallography, provides invaluable insights into the molecular conformation and intermolecular interactions of a compound. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, analysis of closely related thiophene-2-carboxamide derivatives offers significant understanding of the conformational preferences and structural motifs that are likely to be shared.

Detailed crystallographic studies on a variety of N-substituted thiophene-2-carboxamides reveal recurring structural themes, particularly concerning the orientation of the carboxamide linker and the potential for hydrogen bonding.

Of particular relevance is the crystallographic analysis of a 3-alkynyl derivative of N-glycosyl-thiophene-2-carboxamide. In this structure, the hydrogen atom of the amide (NH) group was found to be oriented towards the acetylene (B1199291) group. nih.gov The distances and angles between the amide hydrogen and the acetylene carbons were consistent with the formation of a moderate intramolecular hydrogen bond. nih.gov This observation is significant as it suggests a similar interaction could be a defining conformational feature in this compound.

Further structural insights can be gleaned from the crystallographic data of other related compounds, as detailed in the interactive table below.

Interactive Table: Crystallographic Data for Selected Thiophene-2-carboxamide Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Key Findings
Thiophene-2-carboxamideC₅H₅NOSOrthorhombicPna2110.1202(4)14.3757(6)16.4632(8)Forms dimers via intramolecular N—H···O hydrogen bonds. researchgate.net
N-(thiophen-2-ylmethyl)thiophene-2-carboxamideC₁₀H₉NOS₂-----Good agreement between experimental and theoretical geometrical parameters. nih.govbohrium.com
N-(2-Nitrophenyl)thiophene-2-carboxamideC₁₁H₈N₂O₃S-----Two molecules per asymmetric unit with differing dihedral angles; intramolecular N-H···O hydrogen bond present. strath.ac.uk
N-glucosyl-thiophene-2-carboxamides------Pyranose rings in 4C1 conformation; predominant Z-anti structures and s-cis conformation between C=O and thiophene (B33073) S. nih.gov

The crystal structure of the parent compound, thiophene-2-carboxamide, has been determined to be orthorhombic with the space group Pna21. researchgate.net Its structure is characterized by the formation of dimers through intramolecular N—H···O hydrogen bonds. researchgate.net In the case of N-(2-Nitrophenyl)thiophene-2-carboxamide, the presence of an intramolecular N-H···O hydrogen bond leading to an S(6) ring motif is a notable feature. strath.ac.uk

The collective crystallographic data from these related structures strongly suggest that the conformation of this compound is likely influenced by a combination of the steric and electronic effects of the propargyl group and the inherent conformational preferences of the thiophene-2-carboxamide scaffold, including a probable intramolecular hydrogen bond between the amide proton and the alkyne π-system.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become an essential tool for studying the electronic structure and geometry of molecules. For N-(Prop-2-YN-1-YL)thiophene-2-carboxamide, these calculations offer a detailed picture of its conformational preferences, orbital energies, and spectroscopic and optical properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. The process involves optimizing the molecular geometry to find the lowest energy conformation. Studies on similar carboxamide structures show that the central amide fragment tends to be planar. researchgate.net For this compound, the thiophene (B33073) ring and the carboxamide group form a core structure whose planarity is influenced by the attached propargyl (prop-2-yn-1-yl) group.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. DFT calculations are used to compute the energies of these orbitals. For thiophene derivatives, these gaps are often in a range suitable for optoelectronic applications. A DFT study on a series of thiophene-2-carboxamide derivatives calculated their HOMO-LUMO energy gaps, finding that different substituents significantly influenced this value. nih.gov For a closely related compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, the calculated energy gap was 5.031 eV. nih.gov This value serves as a valuable reference point for estimating the electronic behavior of this compound. The presence of the π-system in the propargyl group is expected to influence the delocalization of electrons and thus affect the HOMO-LUMO gap.

Table 1: FMO Parameters for a Related Thiophene-2-Carboxamide Derivative
CompoundMethodHOMO-LUMO Energy Gap (ΔEH-L)
N-(thiophen-2-ylmethyl)thiophene-2-carboxamideDFT5.031 eV nih.gov

Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different normal modes, researchers can assign the peaks observed in experimental spectra. This allows for a detailed confirmation of the compound's structure and functional groups.

For this compound, key vibrational modes would include the N-H stretch of the amide group, typically found in the 3500–3300 cm⁻¹ region. mdpi.com The C=O stretching of the carboxamide is another strong, characteristic band, usually appearing around 1645 cm⁻¹. researchgate.net The presence of the terminal alkyne in the propargyl group would give rise to a C≡C stretching vibration and a sharp ≡C-H stretching peak, the latter typically above 3200 cm⁻¹. Vibrations associated with the thiophene ring, such as C-H and C-S stretching, would also be predicted. mdpi.com Comparing these theoretically predicted spectra with experimental data provides a robust method for structural elucidation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amide N-HStretching~3300-3500 mdpi.com
Amide C=OStretching~1645 researchgate.net
Alkyne ≡C-HStretching~3200-3300
Alkyne C≡CStretching~2100-2260
Thiophene C-HStretching~3000-3100 mdpi.com

Organic molecules with extensive π-conjugated systems and charge-transfer characteristics are of great interest for applications in nonlinear optics (NLO). nih.gov These materials can alter the properties of light and are used in technologies like optical switching and data storage. nih.gov The structure of this compound, which features a donor (thiophene ring) and an acceptor system connected through a π-conjugated linker (carboxamide and alkyne), suggests potential for NLO activity.

DFT calculations can predict NLO properties by computing parameters such as the first hyperpolarizability (β) and third-order nonlinear optical susceptibility (χ⁽³⁾). researchgate.netresearchgate.net A large β value is indicative of a strong second-order NLO response. The delocalization of π-electrons from the electron-rich thiophene ring through the carboxamide linkage to the rest of the molecule can lead to significant intramolecular charge transfer (ICT), a key requirement for NLO activity. nih.gov Studies on similar organic compounds have shown that their NLO response is highly dependent on the molecular structure and the electronic nature of the donor and acceptor groups. nih.govresearchgate.net

Table 3: Key Parameters in NLO Property Investigation
ParameterDescriptionSignificance
First Hyperpolarizability (β)A measure of the second-order NLO response of a molecule.Indicates potential for applications like frequency doubling. nih.gov
Third-Order NLO Susceptibility (χ⁽³⁾)A macroscopic measure of the third-order NLO response.Relevant for optical switching and data processing. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The thiophene carboxamide scaffold is present in numerous compounds with diverse biological activities, making it an attractive starting point for drug design. mdpi.com Molecular docking studies on this compound would involve placing the molecule into the binding site of various target proteins to predict its binding affinity and interaction patterns.

Research on other thiophene carboxamide derivatives has identified several potential protein targets. For example, some derivatives have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis, and tubulin, which is crucial for cell division. researchgate.net Other studies have shown that thiophene-2-carboxamides can inhibit protein tyrosine phosphatase 1B (PTP1B) or mitochondrial complex I, both of which are targets for anti-cancer therapies. mdpi.com Docking simulations for this compound would reveal key interactions, such as hydrogen bonds between the amide group and amino acid residues, or π-π stacking involving the thiophene ring. mdpi.com These studies are essential for rationalizing observed biological activity and guiding the design of more potent and selective analogues.

Table 4: Potential Protein Targets for Thiophene Carboxamide Derivatives
Protein TargetBiological FunctionRelevance
VEGFR-2Signal transduction in angiogenesisAnti-cancer therapy researchgate.net
TubulinMicrotubule formation, cell divisionAnti-cancer therapy researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B)Metabolic regulationDiabetes and cancer therapy mdpi.com
Mitochondrial Complex ICellular respirationAnti-cancer therapy mdpi.com

Binding Affinity Predictions

Computational docking studies are instrumental in predicting the binding affinity of this compound with various biological targets. These studies simulate the interaction between the compound and a protein's active site, providing a binding energy score that indicates the strength of the interaction. For instance, in studies involving thiophene-2-carboxamide derivatives, specific interactions such as hydrogen bonds and π-π stacking have been identified as crucial for binding. One study noted a hydrogen bond between the carboxamide oxygen and an arginine residue (Arg 84) with a bond length of 3.02 Å. nih.gov Additionally, π-H and π-π stacking interactions were observed between the thiophene and phenyl rings with various amino acid residues like aspartic acid (Asp 146), tryptophan (Trp 51), and histidine (His 175), with interaction distances of 4.69 Å, 3.85 Å, and 3.88 Å, respectively. nih.gov Such detailed interaction mapping is fundamental to understanding the compound's potential as a targeted therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. frontiersin.org This computational technique is widely used in drug discovery to predict the activity of new compounds and to optimize lead compounds. frontiersin.orgmdpi.com The process involves several key steps: selecting a set of chemical compounds, assessing their biological activity, calculating molecular descriptors, setting up a data matrix, and partitioning the data for validation. mdpi.com

For thiophene derivatives, QSAR studies have been employed to understand their antiproliferative and other biological activities. imist.ma These models utilize various molecular descriptors that quantify the physicochemical properties of the molecules. By analyzing these descriptors, QSAR models can predict the biological efficacy of compounds like this compound. The development of robust QSAR models, often validated through methods like leave-one-out cross-validation, provides a reliable predictive tool in the early stages of drug development. imist.manih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

For example, studies on related compounds have shown that the delocalization of electron density from a lone pair of a nitrogen atom to an antibonding orbital of a carbonyl group can significantly stabilize the structure. researchgate.net The energy of these interactions, denoted as E(2), quantifies the strength of the hyperconjugative interactions. This type of analysis is crucial for understanding the electronic structure and stability of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map identifies regions of positive and negative electrostatic potential, which correspond to areas that are likely to be involved in electrophilic and nucleophilic attacks, respectively.

For thiophene-based compounds, MEP analysis helps in identifying the reactive sites and understanding the nature of intermolecular interactions. The different colors on an MEP map represent different potential values, with red typically indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). This information is vital for predicting the sites of hydrogen bonding and other non-covalent interactions that are critical for the compound's biological activity.

Fukui Function Analysis for Reactivity Prediction

Fukui function analysis is a theoretical method used to predict the local reactivity of different sites within a molecule. researchgate.net It is based on the changes in electron density when an electron is added to or removed from the molecule. This analysis helps to identify the most likely sites for nucleophilic and electrophilic attacks. nih.govsemanticscholar.org

For various thiophene derivatives, Fukui function analysis has successfully predicted the most reactive atoms. nih.govresearchgate.net For instance, in some thiophene compounds, specific carbon atoms in the thiophene ring were identified as the most susceptible to nucleophilic attack, while certain nitrogen or carbon atoms were pinpointed as the most reactive towards electrophiles. nih.gov This predictive capability is essential for understanding the chemical reactivity of this compound and for designing new derivatives with enhanced activity.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Thiophene (B33073) Heterocycle

The thiophene ring in N-(prop-2-yn-1-yl)thiophene-2-carboxamide is susceptible to various modifications, primarily through electrophilic aromatic substitution and directed metalation strategies. These reactions allow for the introduction of new functional groups onto the heterocyclic core, significantly altering the molecule's properties.

The thiophene ring is known to be more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). The substitution pattern is dictated by the directing effects of the substituents on the ring. In the case of this compound, the carboxamide group at the 2-position is an electron-withdrawing and deactivating group. However, it primarily directs incoming electrophiles to the C5 position. Theoretical studies on substituted thiophenes confirm that the α-carbon (C5) is generally preferred for electrophilic attack over the β-carbons (C3 and C4) researchgate.net.

Common electrophilic substitution reactions that can be envisaged for this molecule include:

Halogenation: Bromination, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The reaction is expected to yield the 5-bromo derivative. A protocol for the bromination of a substituted thiophene-2-carboxamide derivative has been reported using bromine and acetic acid in chloroform mdpi.com.

Nitration: Introduction of a nitro group, typically at the C5 position, can be accomplished using standard nitrating agents such as a mixture of nitric acid and sulfuric acid.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, would likely introduce an acyl group at the C5 position.

The general mechanism for these reactions involves the attack of the electrophile on the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity researchgate.net.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major Product
BrominationBr2, CH3COOH5-Bromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide
NitrationHNO3, H2SO45-Nitro-N-(prop-2-yn-1-yl)thiophene-2-carboxamide
AcylationRCOCl, AlCl35-Acyl-N-(prop-2-yn-1-yl)thiophene-2-carboxamide

Functionalization at Specific Positions of the Thiophene Moiety

Beyond classical electrophilic substitution, specific functionalization of the thiophene ring can be achieved through methods like directed ortho-metalation (DoM). The carboxamide group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong base, such as n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the C3 position.

A multi-step synthesis of a tetra-substituted thiophene has been demonstrated, which utilizes successive direct lithiation and quenching with electrophiles to achieve regioselective functionalization mdpi.comresearchgate.net. This strategy highlights the feasibility of introducing substituents at positions that are not readily accessible through electrophilic aromatic substitution.

Potential Functionalization at C3 via Directed Metalation:

Deprotonation: Treatment of this compound with a strong base (e.g., n-BuLi) at low temperature.

Reaction with Electrophile: Quenching the resulting C3-lithiated intermediate with an electrophile.

Table 2: Examples of Electrophiles for C3-Functionalization via Directed Metalation

ElectrophileReagent ExampleIntroduced Functional Group
Aldehyde/KetoneFormaldehyde (HCHO)Hydroxymethyl (-CH2OH)
Alkyl HalideIodomethane (CH3I)Methyl (-CH3)
Carbon DioxideCO2Carboxylic acid (-COOH)
Silyl HalideTrimethylsilyl chloride ((CH3)3SiCl)Trimethylsilyl (-Si(CH3)3)

Transformations of the Propargyl Amide Functionality

The propargyl group, with its terminal alkyne, is a highly versatile functional handle for a variety of chemical transformations, including cycloadditions and cycloisomerizations. These reactions are pivotal for the construction of diverse heterocyclic systems.

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" wikipedia.org. This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles wikipedia.orgacs.org. N-propargylamides are known to be excellent substrates for this transformation nih.gov. A similar compound, N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide, has been successfully employed in the synthesis of 1,2,3-triazole derivatives researchgate.net.

The reaction typically proceeds under mild conditions, often in aqueous solvent mixtures, using a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate nih.govjenabioscience.com. The resulting triazole ring is a stable aromatic system that can act as a rigid linker or a pharmacophore in medicinal chemistry applications.

Table 3: General Conditions for CuAAC Reaction with this compound

ComponentExample Reagent/ConditionRole
Azide (B81097)Benzyl azideReaction partner
Copper SourceCuSO4·5H2OCatalyst precursor
Reducing AgentSodium ascorbateReduces Cu(II) to Cu(I)
Solventt-BuOH/H2O or DMFReaction medium
TemperatureRoom temperatureMild reaction condition

Cycloaddition Reactions for Heterocycle Formation

The alkyne functionality can participate in various cycloaddition reactions beyond the CuAAC to form a range of five-membered heterocycles. A prominent example is the 1,3-dipolar cycloaddition, where the alkyne acts as a dipolarophile and reacts with a 1,3-dipole wikipedia.org.

Examples of 1,3-dipoles that could react with the propargyl alkyne include:

Nitrones: To form isoxazolines.

Azomethine ylides: To generate pyrrolidine derivatives researchgate.net.

Nitrile oxides: To produce isoxazoles.

These reactions offer a powerful tool for the synthesis of complex heterocyclic scaffolds, often with high stereocontrol nih.govmdpi.com. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile.

The N-propargyl amide moiety is an excellent precursor for metal-catalyzed tandem reactions, where the alkyne is activated towards intramolecular nucleophilic attack by the amide oxygen or nitrogen, or participates in more complex cascade sequences.

Gold-Catalyzed Cycloisomerization: Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating the alkyne of N-propargylamides. This can initiate an intramolecular cyclization, leading to the formation of various heterocyclic structures such as oxazoles acs.orgrsc.orgresearchgate.net. For instance, gold(I)-catalyzed cyclization of propargylic amides can yield methylene-3-oxazolines researchgate.net. These reactions often proceed under mild conditions with high efficiency frontiersin.org. In some cases, a propargylic substitution followed by cycloisomerization can lead to poly-substituted furans mdpi.com.

Palladium-Catalyzed Cascade Reactions: Palladium catalysts can also promote a variety of cascade reactions. For example, a palladium-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines has been developed for the synthesis of polysubstituted furans rsc.org. Furthermore, palladium-catalyzed intramolecular carbopalladation followed by cyclization can lead to the formation of polycyclic N-fused heterocycles nih.gov.

These tandem and cascade reactions are highly atom-economical and provide rapid access to complex molecular architectures from a relatively simple starting material.

Modifications of the Amide Bond

The amide bond in this compound is a key functional group that can undergo several chemical modifications, although specific literature detailing these reactions for this exact molecule is limited. Based on the general reactivity of amides, several derivatization strategies can be postulated.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield thiophene-2-carboxylic acid and propargylamine (B41283). This reaction, while breaking apart the core structure, can be useful for analytical purposes or for the synthesis of other thiophene derivatives.

Reduction: Reduction of the amide functionality to an amine represents a significant transformation. Reagents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose, which would convert the carboxamide into a secondary amine, N-(prop-2-yn-1-yl)thiophen-2-ylmethanamine. This modification alters the electronic properties and conformational flexibility of the molecule.

N-Alkylation and N-Arylation: The nitrogen atom of the amide, once deprotonated with a suitable base, can act as a nucleophile. This allows for the introduction of various alkyl or aryl substituents, leading to a diverse library of N-substituted derivatives.

It is important to note that the presence of the terminal alkyne might interfere with some of these reactions, potentially requiring protective group strategies for the propargyl moiety to achieve the desired transformations selectively.

Potential Modifications of the Amide Bond
Reaction TypeReagentsProduct
HydrolysisH₃O⁺ or OH⁻Thiophene-2-carboxylic acid + Propargylamine
ReductionLiAlH₄N-(Prop-2-yn-1-yl)thiophen-2-ylmethanamine
N-AlkylationBase, R-XN-alkyl-N-(prop-2-yn-1-yl)thiophene-2-carboxamide

Palladium-Catalyzed Coupling Reactions and Cyclization Processes

The propargyl group and the thiophene ring in this compound are amenable to a variety of palladium-catalyzed reactions, which are powerful tools for the construction of complex molecular architectures.

Sonogashira Coupling: The terminal alkyne of the propargyl group is a suitable substrate for the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This allows for the extension of the propargyl chain and the introduction of various aromatic or vinylic moieties, leading to the synthesis of conjugated enynes or aryl alkynes.

Heck Coupling: While the terminal alkyne itself is not a direct substrate for the classical Heck reaction, derivatization of the thiophene ring (for example, through halogenation) would provide a handle for such couplings. A 5-bromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide derivative could undergo a Heck reaction with various alkenes to introduce unsaturated side chains at the 5-position of the thiophene ring.

Intramolecular Cyclization: The strategic positioning of the amide and the propargyl group allows for intramolecular cyclization reactions to form fused heterocyclic systems. Palladium-catalyzed intramolecular reactions of propargylamides are known to yield various heterocyclic structures. For instance, treatment with a palladium(II) catalyst could trigger an intramolecular cyclization to afford a thieno[2,3-c]pyridin-7(6H)-one derivative. This transformation is of particular interest as it leads to the formation of a polycyclic aromatic system with potential biological activity. The reaction likely proceeds through a Wacker-type aminopalladation of the alkyne, followed by reductive elimination.

Examples of Palladium-Catalyzed Reactions
ReactionSubstrateCoupling Partner/ConditionsProduct Type
Sonogashira CouplingThis compoundAryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalystAryl/Vinyl substituted alkyne
Heck Coupling5-Bromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamideAlkene, Pd catalyst, Base5-Alkenyl-thiophene derivative
Intramolecular CyclizationThis compoundPd(II) catalystThieno[2,3-c]pyridin-7(6H)-one

These palladium-catalyzed reactions highlight the utility of this compound as a versatile building block for the synthesis of a wide array of complex organic molecules.

Structure Activity Relationship Sar Investigations

Influence of Thiophene (B33073) Ring Substituents on Biological Activity

The thiophene ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly modulates the biological activity of thiophene-containing compounds. mdpi.com In the context of thiophene-2-carboxamides, the introduction of various substituents on the thiophene ring can influence their anticancer, antibacterial, and antioxidant properties. nih.gov

Studies on related thiophene-2-carboxamide derivatives have shown that the nature and position of substituents on the thiophene ring are critical for their biological effects. For instance, the introduction of an amino group at the 3-position of the thiophene ring has been shown to enhance both antioxidant and antibacterial activities compared to hydroxyl or methyl substitutions at the same position. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives demonstrated the highest antioxidant activity, with inhibition percentages ranging from 46.9% to 62.0%. nih.gov In contrast, 3-hydroxy and 3-methyl analogs showed moderate (28.4–54.9%) and low (12.0–22.9%) antioxidant activity, respectively. nih.gov

Furthermore, the position of substituents is also a determining factor. Research on thiophene-3-carboxamide (B1338676) derivatives as c-Jun N-terminal kinase (JNK) inhibitors revealed that moving the carboxamide group to the 5-position resulted in a complete loss of activity. nih.gov Similarly, methyl substitutions at the 4- or 5-positions of the thiophene ring in a series of JNK1 inhibitors led to less active compounds compared to the unsubstituted analog. nih.gov

The electronic properties of the substituents also play a significant role. In a study of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, it was found that electron-withdrawing groups on an adjacent phenyl ring, which electronically influences the thiophene moiety, were crucial for inhibitory activity against the FOXM1 transcription factor. nih.gov

Table 1: Effect of Thiophene Ring Substituents on the Biological Activity of Thiophene Carboxamide Analogs
Compound SeriesSubstituent on Thiophene RingPosition of SubstituentObserved Biological ActivityReference
Thiophene-2-carboxamidesAmino3Enhanced antioxidant and antibacterial activity nih.gov
Thiophene-2-carboxamidesHydroxyl3Moderate antioxidant activity nih.gov
Thiophene-2-carboxamidesMethyl3Low antioxidant activity nih.gov
Thiophene-3-carboxamides (JNK Inhibitors)Methyl4 or 5Decreased inhibitory activity nih.gov
2-Amino-3-carboxymethylthiophenes(4-ethylphenylthio)methyl5Potent and selective anti-T-lymphoma/leukemia agents nih.gov

Role of the Propargyl Group in Modulating Molecular Interactions

The propargyl group (a 2-propynyl functional group) is a versatile moiety in drug design, known for its ability to engage in various molecular interactions and for its role in covalent inhibition. nih.gov The presence of the N-propargyl group in N-(prop-2-yn-1-yl)thiophene-2-carboxamide is significant, as this group can participate in hydrogen bonding, hydrophobic interactions, and potentially form covalent bonds with target proteins. nih.gov

In medicinal chemistry, the N-propargyl moiety is a key feature in several clinically important drugs, such as the monoamine oxidase B (MAO-B) inhibitors selegiline (B1681611) and rasagiline (B1678815). nih.gov SAR studies on rasagiline have highlighted that the N-propargyl group is crucial for its neuroprotective effects. nih.gov

The terminal alkyne of the propargyl group can act as a weak hydrogen bond donor. More importantly, the triple bond can participate in π-stacking interactions with aromatic residues of a protein's binding pocket. The propargyl group can also be involved in covalent interactions. The terminal alkyne is a latent reactive group that, under appropriate conditions within an enzyme's active site, can react with nucleophilic residues like cysteine to form a stable covalent adduct. This irreversible inhibition mechanism can lead to prolonged pharmacological effects.

Table 2: Significance of the Propargyl Group in Bioactive Molecules
Molecule/ClassRole of Propargyl GroupType of Interaction/EffectReference
RasagilineEssential for neuroprotective activityInhibition of MAO-B nih.gov
Propargylamine (B41283) derivativesCovalent modification of enzymesIrreversible inhibition of cysteine proteases nih.gov
GeneralParticipation in non-covalent interactionsπ-stacking, hydrogen bonding nih.gov

Impact of Amide Linker and N-Substitution on Activity

Modifications to the amide linker, including N-substitution, can significantly alter biological activity. For instance, in a series of thiophene-3-carboxamide JNK inhibitors, the length of the linker between the thiophene and an aryl substituent was found to be critical. A one-carbon linker was well-tolerated, while longer linkers of two carbons led to a dramatic decrease in inhibitory activity. nih.gov This suggests that a specific spatial arrangement of the connected moieties is necessary for optimal interaction with the target.

The nature of the N-substituent itself is also paramount. In the case of this compound, the propargyl group is the N-substituent. As discussed, this group can have a profound impact on activity. Replacing the propargyl group with other substituents would be expected to significantly modulate the biological profile of the compound.

Furthermore, the amide bond itself can participate in hydrogen bonding with the target protein, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The planarity of the amide bond also restricts the conformational flexibility of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

Table 3: Influence of Amide Linker and N-Substitution on the Activity of Carboxamide Derivatives
Compound SeriesModificationEffect on ActivityReference
Thiophene-3-carboxamide JNK InhibitorsIncreased linker length (from 1 to 2 carbons)Significant loss of activity nih.gov
General AmidesIsosteric replacement of the amide bondImproved physicochemical and pharmacokinetic properties nih.gov
Thiophene Backbone Amide LinkersIntroduction of a thioether linkage in the linkerFacile synthesis and altered release properties in solid-phase synthesis nih.gov

Bioisosteric Replacements of the Thiophene Core in Medicinal Chemistry

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com The thiophene ring in this compound can be considered a bioisostere of a phenyl ring. nih.govrsc.org

The replacement of the thiophene core with other aromatic or heteroaromatic rings can lead to significant changes in biological activity. For example, in the development of JNK1 inhibitors, replacing the thiophene ring of a thiophene-3-carboxamide with a phenyl ring resulted in a drastic drop in activity. nih.gov This indicates that the specific electronic and steric properties of the thiophene ring are essential for the observed biological effect in that particular series.

Conversely, in other instances, the replacement of a benzene (B151609) ring with a thiophene ring has been successful. In the design of potent GluN2B selective NMDA receptor antagonists, the bioisosteric replacement of a benzene ring with a thiophene ring was well-tolerated and, in some cases, even led to increased affinity. nih.govrsc.org This highlights that the success of a bioisosteric replacement is highly context-dependent and is influenced by the specific interactions with the biological target.

Table 4: Examples of Bioisosteric Replacements for the Thiophene Core
Original ScaffoldBioisosteric ReplacementCompound Class/TargetOutcomeReference
Thiophene-3-carboxamidePhenylJNK1 InhibitorsDrastic drop in activity nih.gov
BenzeneThiopheneGluN2B NMDA Receptor AntagonistsWell-tolerated, sometimes increased affinity nih.govrsc.org
Carbon atom in a ring systemSulfur atomAnti-inflammatory agentsAltered selectivity and new interactions mdpi.com

Exploration of Potential Biological Activities and Mechanistic Insights in Vitro and Cellular Studies

Antimicrobial Activity (Antibacterial, Antifungal) and Proposed Mechanisms

Thiophene (B33073) derivatives are recognized for their significant antimicrobial properties. nih.govnih.gov Various studies have highlighted the efficacy of thiophene-2-carboxamide derivatives against a range of bacterial and fungal pathogens.

Antibacterial Activity:

Derivatives of thiophene-2-carboxamide have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, certain amino thiophene-2-carboxamide derivatives have demonstrated notable antibacterial effects. nih.gov One study found that a derivative containing a methoxy (B1213986) group exhibited excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov The proposed mechanism for some nitrothiophene carboxamides involves their role as prodrugs that are activated by bacterial nitroreductases, leading to bactericidal effects. mdpi.com The carboxamide linkage itself is a crucial structural feature, contributing to the stability and biological action of these compounds. mdpi.com

Some N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have been effective against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. mdpi.comnih.gov Molecular docking studies suggest these compounds can interact with the binding pocket of the β-lactamase enzyme, indicating a potential mechanism for overcoming antibiotic resistance. nih.gov

Antifungal Activity:

The antifungal potential of thiophene-2-carboxamide derivatives has also been reported, contributing to the broad antimicrobial profile of this class of compounds. nih.gov

Compound ClassTested OrganismsObserved EffectReference
Amino thiophene-2-carboxamidesP. aeruginosa, S. aureus, B. subtilisSignificant inhibition zones nih.gov
Hydroxy thiophene-2-carboxamidesB. subtilis, P. aeruginosa, S. aureusVery good to moderate inhibition nih.gov
Nitrothiophene carboxamidesE. coli, Shigella spp., Salmonella spp.Potent bactericidal activity mdpi.com
N-(4-methylpyridin-2-yl)thiophene-2-carboxamidesESBL-producing E. coliHigh antibacterial activity mdpi.comnih.gov

Antioxidant Properties and Free Radical Scavenging Pathways

Several thiophene-2-carboxamide derivatives have been evaluated for their antioxidant capabilities. nih.gov The ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous diseases.

In one study, 3-amino thiophene-2-carboxamide derivatives showed significant antioxidant activity in the ABTS assay, with one compound exhibiting 62.0% inhibition, comparable to the standard antioxidant ascorbic acid. nih.gov The antioxidant potential of these derivatives appears to be influenced by the substituents on the thiophene ring, with amino derivatives being more potent than hydroxyl or methyl derivatives. nih.gov The propargylamine (B41283) group, which is present in N-(Prop-2-yn-1-yl)thiophene-2-carboxamide, has been incorporated into other molecular scaffolds to create potent antioxidants, suggesting that this functional group may contribute to the free radical scavenging properties of the target compound.

Compound ClassAssayActivity (% Inhibition)Reference
3-Amino thiophene-2-carboxamidesABTS46.9% - 62.0% nih.gov
3-Hydroxy thiophene-2-carboxamidesABTS28.4% - 54.9% nih.gov
3-Methyl thiophene-2-carboxamidesABTS12.0% - 22.9% nih.gov

Antiproliferative Effects and Apoptosis Induction in Cancer Cell Lines

The anticancer potential of thiophene carboxamide derivatives is an area of active research. nih.govmdpi.comnih.govmdpi.com These compounds have been shown to exert cytotoxic effects on various cancer cell lines through different mechanisms.

Several studies have synthesized and evaluated novel thiophene carboxamide derivatives that exhibit significant cytotoxic effects against cancer cell lines such as melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7). nih.govmdpi.com Some of these compounds have shown high selectivity, being more toxic to cancer cells than to normal cell lines. nih.govmdpi.com

The proposed mechanisms of antiproliferative action are diverse. Some derivatives are designed as biomimetics of known anticancer drugs like Combretastatin A-4 and are thought to interfere with tubulin polymerization. nih.govmdpi.com Others have been found to induce apoptosis, or programmed cell death, a key characteristic of effective anticancer agents. nih.gov This is often confirmed by assays showing activation of caspases (like caspase-3/7), depolarization of the mitochondrial membrane, and a decrease in reactive oxygen species (ROS) production in cancer cells. nih.govmdpi.com

Compound Class/DerivativeCancer Cell Line(s)Key FindingsReference
Phenyl-thiophene-carboxamidesHep3B (Liver)Biomimetic to Combretastatin A-4, IC50 values in the micromolar range. nih.govmdpi.com
Thiophene carboxamides with bromine and imide/amide groupsA375 (Melanoma), HT-29 (Colorectal), MCF-7 (Breast)Significant cytotoxicity, induction of apoptosis via caspase activation. nih.govmdpi.com
Thiophene-2-carboxamides with aryl substituentsBreast, Liver, LeukemiaCytotoxicity potentially via PTP1B inhibition. mdpi.com

Anti-inflammatory Mechanisms

Thiophene derivatives have been widely investigated for their anti-inflammatory properties. nih.govnih.gov The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators and enzymes.

Studies on various thiophene-based compounds have shown that they can act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade. nih.gov Some tetrasubstituted thiophenes have demonstrated significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models. tandfonline.com The anti-inflammatory effects of certain tetrahydrobenzo[b]thiophene derivatives have been linked to their ability to activate the NRF2 pathway, which in turn reverses the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like PGE2 and COX-2. dundee.ac.uk

While direct studies on the anti-inflammatory mechanisms of this compound are not available, the established anti-inflammatory profile of the thiophene scaffold suggests that it could potentially exhibit similar activities.

Other Reported Biological Activities of Thiophene-2-carboxamide Derivatives (e.g., Anticonvulsant, Antidepressant, Antihypertensive)

The structural versatility of thiophene-2-carboxamide has led to the discovery of a wide array of other biological activities.

Anticonvulsant Activity: Certain thiophene derivatives have shown potent anticonvulsant effects in animal models. nih.gov

Antidepressant Activity: Benzo[b]thiophene derivatives have been identified as a new class of potential antidepressants with a rapid onset of action, showing affinity for the serotonin (B10506) transporter (SERT) and 5-HT7 receptors.

Antihypertensive Activity: The thiophene nucleus is also present in compounds with reported antihypertensive properties. nih.gov

Antiviral Activity: Some thiophene derivatives have been investigated as potential antiviral agents, for example, as inhibitors of the Ebola virus entry.

These findings underscore the broad therapeutic potential of the thiophene-2-carboxamide scaffold and suggest that this compound could be a candidate for screening across multiple biological targets.

Advanced Applications in Chemical Biology and Materials Science

Utility as Chemical Biology Probes and Tools

The presence of the propargyl group (prop-2-yn-1-yl) in N-(prop-2-yn-1-yl)thiophene-2-carboxamide is central to its application as a chemical biology probe. This terminal alkyne is a key participant in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions are characterized by their high efficiency, specificity, and biocompatibility, allowing for the labeling and detection of biomolecules in complex biological systems without interfering with native processes. nih.gov

The thiophene-2-carboxamide moiety can be tailored to interact with specific biological targets, such as proteins or nucleic acids, through non-covalent interactions. Once localized, the propargyl group serves as a handle for conjugation with a reporter molecule, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or an imaging agent. nih.gov For instance, an azide-modified fluorescent dye can be "clicked" onto the propargyl-functionalized probe after it has bound to its target, enabling visualization and tracking. This modularity allows researchers to design a wide array of probes for various applications, including target identification, validation, and in vivo imaging.

The general strategy for utilizing this compound and similar propargylated compounds as chemical biology tools is outlined below:

StepDescriptionKey Feature of this compound
1. Probe Design The thiophene-2-carboxamide scaffold is designed or selected for affinity towards a specific biological target.The thiophene (B33073) ring and amide group can participate in various non-covalent interactions.
2. Target Binding The probe is introduced to a biological system (e.g., cell lysate, live cells) where it binds to its intended target.The overall structure and electronics of the molecule determine its binding affinity and specificity.
3. Bioorthogonal Ligation An azide-functionalized reporter molecule is added, which selectively reacts with the propargyl group of the probe.The terminal alkyne of the propargyl group enables highly specific and efficient "click" reactions.
4. Detection/Isolation The target is detected via the reporter (e.g., fluorescence) or isolated for further analysis (e.g., using streptavidin-biotin interaction).The stable triazole linkage formed ensures that the reporter molecule remains attached to the target.

This bioorthogonal labeling strategy has been successfully employed with various alkyne-containing probes for applications such as profiling RNA modifications and labeling peptides and proteins. nih.gov

Functional Chromophores and Optoelectronic Material Precursors

Thiophene-based molecules are renowned for their excellent electronic and photophysical properties, making them prime candidates for use as chromophores and in the development of optoelectronic materials. nih.govnih.gov The extended π-conjugation of the thiophene ring allows for efficient absorption and emission of light, and these properties can be finely tuned by the introduction of various functional groups. nih.gov

The electronic properties of thiophene-based systems are highly dependent on their molecular structure. The table below presents representative optoelectronic data for various thiophene derivatives, illustrating how structural modifications can influence their absorption and emission characteristics. While specific data for this compound is not extensively reported, the data from these related compounds provide insight into its potential properties.

Compound TypeAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Optical Band Gap (E_g, eV)
Thiophene-based D-A-D System497N/A1.93
Donor-Acceptor Thienothiophene430-550550-6501.80-2.10
Thiophene-Pyrene Conjugate345-450485-542N/A

Data compiled from related thiophene systems for illustrative purposes. nih.govresearchgate.net

The incorporation of this compound into larger molecular or polymeric structures can lead to materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.gov

Role in Polymer and Specialty Chemical Synthesis

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of functional polymers and specialty chemicals. The thiophene ring itself can be polymerized through various methods, including oxidative polymerization and cross-coupling reactions, to form polythiophenes, which are well-known conducting polymers. nih.govmdpi.com

Furthermore, the propargyl group introduces a versatile reactive site into the polymer structure. This allows for post-polymerization modification via click chemistry, enabling the attachment of a wide range of functional groups to the polymer backbone. cmu.edu This approach allows for the synthesis of "hairy-rod" type polymers, where a rigid conjugated backbone is decorated with flexible side chains, influencing the polymer's solubility, morphology, and electronic properties. mdpi.com

The polymerization of this compound could proceed through several routes:

Polymerization of the thiophene ring: The thiophene units can be coupled to form a polythiophene main chain, with the propargyl groups as pendant functionalities. These pendant alkynes can then be used for further functionalization.

Polymerization of the alkyne group: The terminal alkyne of the propargyl group can undergo polymerization, for instance, using Rh-based catalysts, to yield a polyacetylene-type backbone with thiophene-2-carboxamide side chains. researchgate.net

Cycloaddition polymerization: The alkyne can participate in cycloaddition reactions with dienes (Diels-Alder type reactions) or diazides to form polymers with cyclic units in the backbone. nih.gov

The resulting polymers, featuring both the electroactive thiophene moiety and the reactive propargyl handle, are promising candidates for applications in smart materials, drug delivery systems, and advanced coatings. mdpi.comnih.gov

Future Research Directions and Translational Prospects

Development of Novel and Efficient Synthetic Methodologies

While the synthesis of thiophene-2-carboxamides can be achieved through established methods, such as the reaction of a thiophene-2-carboxylic acid derivative with an appropriate amine, future research should focus on creating more efficient, high-yield, and versatile synthetic pathways. nih.govmdpi.com Conventional methods often involve multiple steps, including the activation of the carboxylic acid with reagents like thionyl chloride or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by coupling with propargylamine (B41283). nih.govmdpi.com

Future advancements should explore innovative strategies such as:

One-Pot Reactions: Developing a streamlined process where the thiophene (B33073) ring formation and subsequent amidation occur in a single reaction vessel would significantly reduce waste, cost, and labor.

Catalytic Innovations: Exploring novel catalysts, potentially moving beyond palladium for cross-coupling reactions, could offer improved yields and regioselectivity. nih.gov Rhodium-catalyzed transannulation reactions between 1,2,3-thiadiazoles and alkynes present a modern approach to creating highly substituted thiophenes that could be adapted for this purpose. organic-chemistry.org

Flow Chemistry: The implementation of continuous flow reactors could enable safer handling of reactive intermediates, precise control over reaction parameters (temperature, pressure, and reaction time), and facilitate easier scalability from laboratory to industrial production.

These advancements are crucial for building libraries of analogs based on the N-(Prop-2-yn-1-yl)thiophene-2-carboxamide core for structure-activity relationship (SAR) studies.

Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding synthetic efforts. For this compound and its future analogs, a multi-faceted computational approach is a key research direction.

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic properties and geometry of the molecule. nih.gov Understanding the HOMO-LUMO energy gap, for instance, provides insights into the molecule's reactivity and stability. This information is vital for predicting how substitutions on the thiophene ring might influence its biological activity.

Molecular Docking: Docking simulations are essential for predicting how the compound might bind to specific protein targets. Studies on related thiophene carboxamides have used docking to identify key interactions within the binding sites of enzymes like tubulin. mdpi.com For this compound, docking studies could hypothesize binding modes and prioritize potential biological targets for experimental validation.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the predicted ligand-protein complex over time. Simulations of related compounds have shown that stable interactions are a key indicator of potent biological activity. nih.gov

ADME-T Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) are critical for early-stage drug development. mdpi.com These models can flag potential liabilities, such as poor oral bioavailability or potential toxicity, allowing chemists to modify the structure to improve its drug-like properties before committing to synthesis.

Table 1: Proposed Computational Approaches for Lead Optimization
Computational MethodObjectivePotential Impact on Research
Density Functional Theory (DFT)Analyze electronic structure, reactivity, and stability. nih.govGuide the design of analogs with optimal electronic properties for target engagement.
Molecular DockingPredict binding modes and affinities to various biological targets (e.g., kinases, tubulin). mdpi.comPrioritize synthesis of compounds with the highest predicted binding scores and identify key interacting residues.
Molecular Dynamics (MD) SimulationEvaluate the stability of the ligand-protein complex and conformational changes over time. nih.govConfirm the viability of binding poses predicted by docking and understand the dynamic nature of the interaction.
Quantitative SAR (QSAR)Develop mathematical models that correlate structural features with biological activity.Predict the activity of novel, unsynthesized analogs, streamlining the optimization process.
ADME-T ProfilingPredict pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity. mdpi.comnih.govIdentify and mitigate potential drug development liabilities at an early stage, reducing late-stage failures.

Identification of New Biological Targets and Elucidation of Novel Mechanisms

The thiophene carboxamide scaffold is a "privileged structure" known to interact with a wide array of biological targets, exhibiting anticancer, antibacterial, and antioxidant activities. researchgate.netnih.gov However, the specific targets of this compound are likely undefined. A major future effort must be dedicated to target identification and mechanism-of-action studies.

The presence of the terminal alkyne (propargyl group) is particularly significant. This functional group can act as a "warhead" for covalent inhibition, forming an irreversible bond with a nucleophilic residue (like cysteine) in a protein's active site. This suggests that potential targets could include kinases or enzymes where such residues play a key functional role.

Future research should focus on:

Target Deconvolution: Using techniques like chemical proteomics (e.g., activity-based protein profiling) to identify the specific cellular proteins that this compound binds to.

Mechanism of Action Studies: Investigating the downstream cellular effects following target engagement. For example, if the compound is found to be an anticancer agent, studies would include cell cycle analysis, apoptosis assays (caspase activation, mitochondrial membrane potential), and analysis of signaling pathways. nih.govnih.gov

Exploiting the Propargyl Group: Systematically investigating the hypothesis of covalent modification. This would involve site-directed mutagenesis of putative target proteins to see if removing the targetable residue abrogates activity, and using mass spectrometry to confirm covalent adduct formation.

Table 2: Examples of Biological Activity in Thiophene-2-Carboxamide Analogs
Compound ClassBiological Activity InvestigatedFindingsReference
Thiophene Carboxamide DerivativesAnticancer (Tubulin Inhibition)Identified compounds biomimetic to CA-4 that disrupt spheroid formation in Hep3B cancer cells. mdpi.comnih.gov mdpi.com, nih.gov
Anthra[2,3-b]thiophene-2-carboxamide DerivativeAnticancer (Multiple Cell Lines)A derivative showed high potency against various tumor cell lines, inducing apoptosis via caspase activation. nih.gov nih.gov
3-Amino Thiophene-2-carboxamide DerivativesAntibacterial & AntioxidantShowed significant antioxidant activity and potent antibacterial effects against Gram-positive and Gram-negative bacteria. nih.gov nih.gov
N-Glycosyl-thiophene-2-carboxamidesCell Growth InhibitionDemonstrated that the carbohydrate moiety is essential for inhibiting cell proliferation. nih.gov nih.gov

Integration with High-Throughput Screening for Activity Profiling

To rapidly explore the therapeutic potential of this compound and a library of its derivatives, high-throughput screening (HTS) is indispensable. HTS allows for the simultaneous testing of thousands of compounds against a panel of biological targets in a cost-effective and time-efficient manner.

Future research should leverage HTS to:

Profile Against Target Classes: Screen the compound and its analogs against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes to identify primary targets and potential off-target effects.

Phenotypic Screening: Conduct cell-based HTS assays to identify compounds that produce a desired phenotype (e.g., cancer cell death, reduction in inflammatory cytokine production) without a priori knowledge of the specific target. This can uncover novel mechanisms and lead to first-in-class therapeutics.

Fragment-Based Drug Discovery (FBDD): The core thiophene-2-carboxamide can be considered a fragment. HTS can be used to screen for fragments that bind to a target of interest, with this compound representing a potential vector for fragment elaboration in three dimensions to enhance potency and selectivity. acs.org

Sustainable and Scalable Production Methods

For any promising compound to move from the laboratory to clinical application, its synthesis must be both scalable and environmentally sustainable. Future research must address the "green chemistry" aspects of producing this compound.

Key areas for development include:

Bio-based Feedstocks: Investigating the use of renewable resources for the synthesis of the thiophene core. For example, 2,5-thiophenedicarboxylic acid (TDCA), a related building block, can be synthesized from polysaccharides, offering a sustainable alternative to petroleum-based starting materials. mdpi.com

Green Solvents: Replacing hazardous organic solvents (like dichloromethane) with greener alternatives such as water, ethanol, or ionic liquids. organic-chemistry.orgmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. Transition-metal-free reactions, such as the reaction of substituted buta-1-enes with potassium sulfide, offer an atom-economical pathway to thiophenes. organic-chemistry.org

Life Cycle Assessment (LCA): Conducting a comprehensive LCA to evaluate the environmental impact of the entire production process, from raw material extraction to final product synthesis. This analysis can identify "hotspots" in the process that can be targeted for improvement to align with green chemistry principles. mdpi.com

By focusing on these future research directions, the scientific community can systematically explore and optimize the properties of this compound, paving the way for its potential translation into a novel therapeutic agent.

Q & A

Q. Table 1. Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Conditions (°C)Reference
DMSO>5025
Ethanol15–2025
Hexane<125

Q. Table 2. Comparison of Dihedral Angles in Crystal Structures

CompoundDihedral Angle (°)Reference
N-(2-Nitrophenyl)thiophene-2-carboxamide8.5–13.5
N-(Pyridin-2-ylmethyl)thiophene-2-carboxamide77.8

Critical Analysis of Contradictions

  • Synthetic Yields : reports 91% yield for analogous thiophene carboxamides using ethanol/1,4-dioxane, while achieves 70–80% in acetonitrile. Resolution: Ethanol’s higher polarity may reduce byproduct formation .
  • Biological Activity : notes apoptosis modulation, but highlights cytotoxicity. Resolution: Context-dependent effects (e.g., cell type, exposure time) necessitate dose-curve validation .

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